
N-(6-Oxo-1,6-dihydropyrimidin-4-yl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Oxo-1,6-dihydropyrimidin-4-yl)formamide is a chemical compound that belongs to the class of pyrimidinones It is characterized by the presence of a formamide group attached to a pyrimidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Oxo-1,6-dihydropyrimidin-4-yl)formamide typically involves the reaction of 6-amino-2-methoxypyrimidin-4(3H)-one with formic acetic anhydride. This reaction proceeds under controlled conditions to yield the desired compound with a high degree of selectivity . The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-Oxo-1,6-dihydropyrimidin-4-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The formamide group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-(6-Oxo-1,6-dihydropyrimidin-4-yl)carboxylic acid, while reduction may produce N-(6-Hydroxy-1,6-dihydropyrimidin-4-yl)formamide.
Aplicaciones Científicas De Investigación
N-(6-Oxo-1,6-dihydropyrimidin-4-yl)formamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(6-Oxo-1,6-dihydropyrimidin-4-yl)formamide involves its interaction with specific molecular targets. For instance, it can inhibit the enzyme N(5),N(10)-methylenetetrahydrofolate dehydrogenase/cyclohydrolase (FolD), which is essential for the growth of certain parasites . By binding to the active site of the enzyme, the compound disrupts its normal function, leading to the inhibition of parasite growth.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)formamide
- N-(2-Methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)formamide
Uniqueness
N-(6-Oxo-1,6-dihydropyrimidin-4-yl)formamide is unique due to its specific structural features and the presence of the formamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a unique profile of reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C5H5N3O2 |
|---|---|
Peso molecular |
139.11 g/mol |
Nombre IUPAC |
N-(6-oxo-1H-pyrimidin-4-yl)formamide |
InChI |
InChI=1S/C5H5N3O2/c9-3-8-4-1-5(10)7-2-6-4/h1-3H,(H2,6,7,8,9,10) |
Clave InChI |
NNYAAVRMFRXXHA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CNC1=O)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



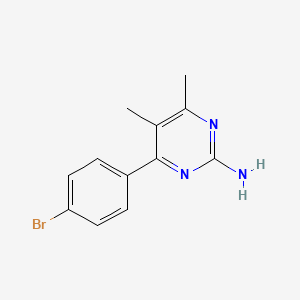
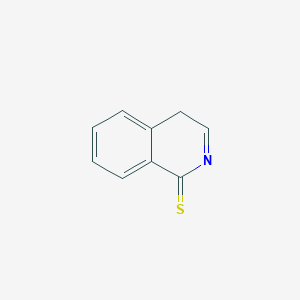

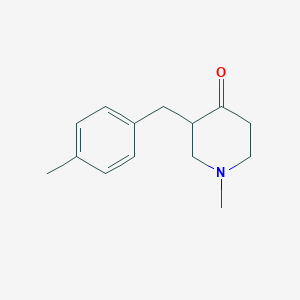
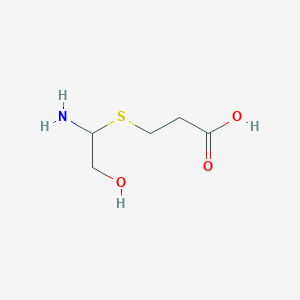
![2,3,5,8-Tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B13098090.png)
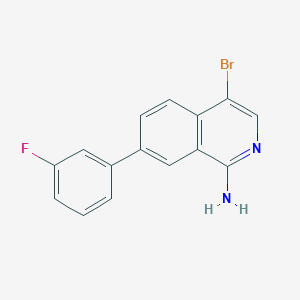
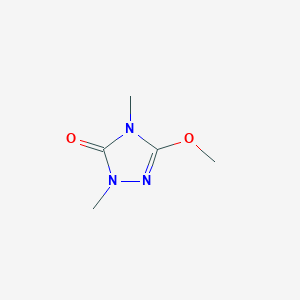
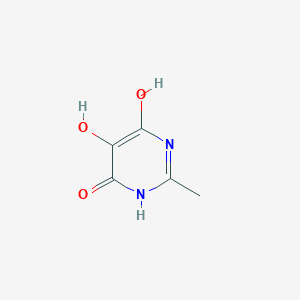
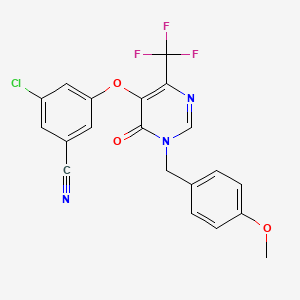

![N-Ethyl-2,3-dihydro-[1,4]thiazino[2,3,4-hi]indole-5-carboxamide](/img/structure/B13098140.png)
![3-(Benzo[d]thiazol-2-yl)-1,2,4-oxadiazole](/img/structure/B13098148.png)
